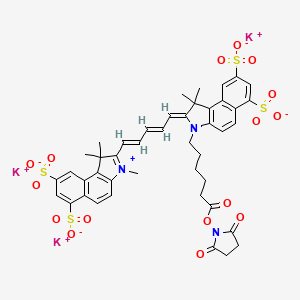
Sulfo-Cyanine5.5 NHS ester (tripotassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine5.5 NHS ester (tripotassium) is an amine-reactive ester of sulfonated far-red Cyanine5.5 fluorophore. This compound is widely used in scientific research for labeling antibodies, proteins, and other biomolecules. It is particularly valued for its applications in near-infrared (NIR) imaging due to its excellent water solubility and low fluorescent background .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5.5 NHS ester (tripotassium) is synthesized through a series of chemical reactions involving the sulfonation of Cyanine5.5 followed by the activation of the carboxyl group to form the NHS ester. The reaction typically involves the use of N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of Sulfo-Cyanine5.5 NHS ester (tripotassium) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cyanine5.5 NHS ester (tripotassium) primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary or secondary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules .
Common Reagents and Conditions
The reaction typically requires a slightly basic pH (around 8.5-9.4) to ensure the amine groups are nucleophilic enough to attack the NHS ester. Common reagents include buffers such as bicarbonate or phosphate buffers .
Major Products
The major product of the reaction is the amide bond formed between the Sulfo-Cyanine5.5 NHS ester and the target biomolecule. This labeled biomolecule can then be used for various imaging and analytical applications .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cyanine5.5 NHS ester (tripotassium) has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions and processes.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic imaging, particularly in NIR imaging for non-invasive visualization of biological tissues.
Industry: Applied in the development of biosensors and diagnostic assays
Wirkmechanismus
The mechanism of action of Sulfo-Cyanine5.5 NHS ester (tripotassium) involves the formation of a stable amide bond with primary or secondary amines on the target biomolecule. This covalent attachment allows the fluorophore to be permanently linked to the biomolecule, enabling its detection and visualization using fluorescence-based techniques. The sulfonated nature of the fluorophore ensures high water solubility and low non-specific binding, making it ideal for biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sulfo-Cyanine5 NHS ester
- Sulfo-Cyanine7 NHS ester
- Cyanine5.5 NHS ester
Uniqueness
Sulfo-Cyanine5.5 NHS ester (tripotassium) stands out due to its excellent water solubility and low fluorescent background, which are critical for in vivo imaging applications. Compared to other similar compounds, it offers a balance of high fluorescence intensity and low non-specific binding, making it highly suitable for sensitive biological assays .
Eigenschaften
Molekularformel |
C44H42K3N3O16S4 |
|---|---|
Molekulargewicht |
1114.4 g/mol |
IUPAC-Name |
tripotassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C44H45N3O16S4.3K/c1-43(2)36(45(5)32-17-15-28-30(41(32)43)22-26(64(51,52)53)24-34(28)66(57,58)59)12-8-6-9-13-37-44(3,4)42-31-23-27(65(54,55)56)25-35(67(60,61)62)29(31)16-18-33(42)46(37)21-11-7-10-14-40(50)63-47-38(48)19-20-39(47)49;;;/h6,8-9,12-13,15-18,22-25H,7,10-11,14,19-21H2,1-5H3,(H3-,51,52,53,54,55,56,57,58,59,60,61,62);;;/q;3*+1/p-3 |
InChI-Schlüssel |
POOHULPRLRMLSC-UHFFFAOYSA-K |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


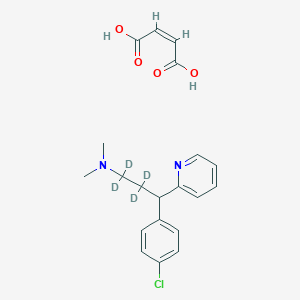
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)


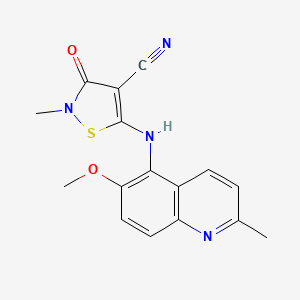
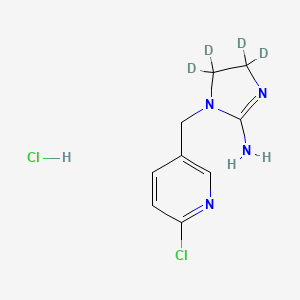
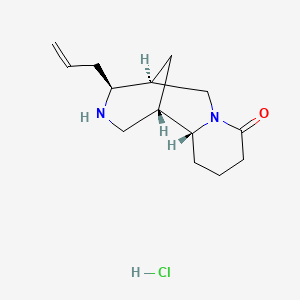


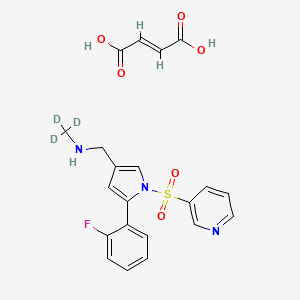

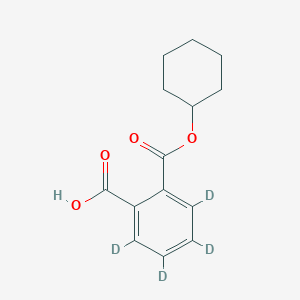
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)

